3-[4-(Trifluoromethyl)phenyl]oxolan-3-ol
Description
3-[4-(Trifluoromethyl)phenyl]oxolan-3-ol is a tetrahydrofuran derivative featuring a hydroxyl group at the 3-position of the oxolane (tetrahydrofuran) ring and a para-trifluoromethyl-substituted phenyl group.
Properties
IUPAC Name |
3-[4-(trifluoromethyl)phenyl]oxolan-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O2/c12-11(13,14)9-3-1-8(2-4-9)10(15)5-6-16-7-10/h1-4,15H,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMDCBYHHBUQGRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(C2=CC=C(C=C2)C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- Trifluoromethyl (CF₃) vs. Halogens (Cl, F): The para-trifluoromethyl group in the target compound confers strong electron-withdrawing effects, increasing lipophilicity (logP) compared to chloro or fluoro substituents. This enhances membrane permeability but may reduce aqueous solubility .
- Trifluoromethyl vs. Trifluoromethoxy (OCF₃): The ortho-trifluoromethoxy group in 3-(2-(Trifluoromethoxy)phenyl)oxolan-3-ol introduces steric and electronic differences.
Positional Isomerism (Para vs. Meta):
The meta-ethoxy substituent in 3-(3-Ethoxyphenyl)oxolan-3-ol creates steric bulk and reduces symmetry, which might hinder crystallization or receptor binding compared to the para-substituted analogs .
Functional Implications
Discontinuation Factors
The discontinued status of these compounds () may reflect challenges in synthesis, regulatory issues, or inferior performance in preliminary assays.
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